molecular formula C20H21N3O3 B5636155 2-(1H-benzimidazol-1-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide

2-(1H-benzimidazol-1-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide

Cat. No. B5636155
M. Wt: 351.4 g/mol
InChI Key: GSFGOLIDNIRCHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The benzimidazole and chromen (coumarin) derivatives, such as "2-(1H-benzimidazol-1-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide", have been extensively studied for their diverse biological activities. The structural complexity and functional diversity of these molecules allow for a wide range of chemical reactions and interactions, making them significant in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of benzimidazole and chromen derivatives involves multiple steps, including the formation of the core benzimidazole ring followed by the attachment of various substituents to achieve the desired functionality. For example, Bhavsar et al. (2011) discussed the synthesis of related N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives, highlighting the methods used to create compounds with potential anti-HIV activity (Bhavsar et al., 2011).

Molecular Structure Analysis

The molecular structure of benzimidazole and chromen derivatives is crucial for their biological activity. Advanced techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure. For instance, the crystal structure of related compounds has been analyzed to understand the conformation and hydrogen bonding patterns, which are vital for their reactivity and interactions with biological targets (Camerman et al., 2005).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, some benzimidazoles act by binding to the beta-tubulin of parasites, inhibiting their microtubule dynamics .

Safety and Hazards

As with any compound, the safety and hazards would depend on the specific compound and its structure. Some benzimidazoles are used as drugs and are generally safe, while others can be toxic .

Future Directions

The future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and potentially developed into a drug .

properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-25-16-7-6-15-8-14(12-26-19(15)9-16)10-21-20(24)11-23-13-22-17-4-2-3-5-18(17)23/h2-7,9,13-14H,8,10-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFGOLIDNIRCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CO2)CNC(=O)CN3C=NC4=CC=CC=C43)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-1-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.